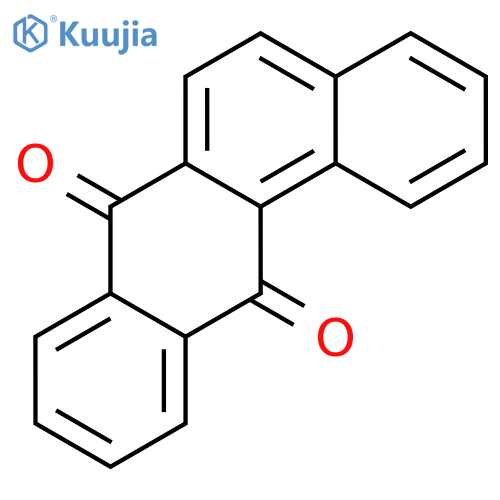Cas no 2498-66-0 (Benzaanthracene-7,12-dione)

Benzaanthracene-7,12-dione structure
商品名:Benzaanthracene-7,12-dione
Benzaanthracene-7,12-dione 化学的及び物理的性質
名前と識別子
-
- Tetraphene-7,12-dione
- Benz[a]Anthracene-7,12-Dione
- 1,2-Benzanthraquinone
- 1,2-Benz[a]anthraquinone
- 1,2-BENZANTHRACHINON
- 1,2-BENZOANTHRAQUINONE
- Benz(a)anthracene-7,12-dione
- Benzanthracene-7,12-dione
- benzanthraquinone
- NAPHTHANTHRAQUINONE
- Sirius Yellow G
- C.I. 59000
- 7,12-Benz(a)anthraquinone
- Sirius Yellow G (VAN)
- BL89U5YZBK
- Benz[a]anthr
- CI-59000
- EINECS 219-693-8
- 7,12-dihydrotetraphene-7,12-dione
- Benzo[a]anthracene-7,12-dione #
- NSC-7961
- Benz[a]anthra-7,12-quinone
- 4-07-00-02644 (Beilstein Handbook Reference)
- DTXSID8051916
- Q27274742
- 1,2-Benzo-9,10-anthraquinone
- Benz[a]anthracene-7,12-quinone
- LHMRXAIRPKSGDE-UHFFFAOYSA-N
- FT-0606277
- SCHEMBL183078
- B0018
- J-015761
- NSC 7961
- Benzo[a]anthracene-7,12-dione
- AS-57440
- A817591
- NS00021076
- 2498-66-0
- NSC7961
- MFCD00003596
- D88588
- UNII-BL89U5YZBK
- Benz(a)anthracene-7,12-quinone
- Benz(a)anthra-7,12-quinone
- AKOS016008512
- BRN 2052941
- DTXCID3030478
- benz A anthracene-7,12-dione
- FB41611
- 219-693-8
- Benzaanthracene-7,12-dione
-
- MDL: MFCD00003596
- インチ: 1S/C18H10O2/c19-17-13-7-3-4-8-14(13)18(20)16-12-6-2-1-5-11(12)9-10-15(16)17/h1-10H
- InChIKey: LHMRXAIRPKSGDE-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=C([H])C([H])=C([H])C([H])=C2C(C2C([H])=C([H])C3=C([H])C([H])=C([H])C([H])=C3C=21)=O
- BRN: 2052941
計算された属性
- せいみつぶんしりょう: 258.06808g/mol
- ひょうめんでんか: 0
- XLogP3: 4.1
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 0
- どういたいしつりょう: 258.06808g/mol
- 単一同位体質量: 258.06808g/mol
- 水素結合トポロジー分子極性表面積: 34.1Ų
- 重原子数: 20
- 複雑さ: 427
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1584 (rough estimate)
- ゆうかいてん: 166.0 to 171.0 deg-C
- ふってん: 361.53°C (rough estimate)
- フラッシュポイント: 175.5±17.4 °C
- 屈折率: 1.5200 (estimate)
- PSA: 34.14000
- LogP: 3.61520
- ようかいせい: 不溶性
- じょうきあつ: 0.0±1.2 mmHg at 25°C
Benzaanthracene-7,12-dione セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める
- 危険物輸送番号:2811
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26
- RTECS番号:CW4591000
-
危険物標識:

- リスク用語:R36/37/38
- 包装グループ:III
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
- 危険レベル:6.1(b)
- 包装カテゴリ:III
- セキュリティ用語:6.1(b)
- 包装等級:III
- 危険レベル:6.1(b)
Benzaanthracene-7,12-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239053-250mg |
1,2-Benzanthraquinone |
2498-66-0 | 98% | 250mg |
¥91 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239053-25g |
1,2-Benzanthraquinone |
2498-66-0 | 98% | 25g |
¥1808 | 2023-04-14 | |
| abcr | AB113847-5 g |
Benz[a]anthracene-7,12-dione, 95%; . |
2498-66-0 | 95% | 5 g |
€161.00 | 2023-07-20 | |
| TRC | B197940-25g |
Benz[a]anthracene-7,12-dione |
2498-66-0 | 25g |
$ 655.00 | 2023-04-19 | ||
| Chemenu | CM308597-500g |
Tetraphene-7,12-dione |
2498-66-0 | 97% | 500g |
$716 | 2022-09-29 | |
| Chemenu | CM308597-25g |
Tetraphene-7,12-dione |
2498-66-0 | 97% | 25g |
$374 | 2024-07-28 | |
| abcr | AB113847-5g |
Benz[a]anthracene-7,12-dione, 95%; . |
2498-66-0 | 95% | 5g |
€139.50 | 2025-03-19 | |
| Aaron | AR002QSL-250mg |
1,2-Benzanthraquinone |
2498-66-0 | 97% | 250mg |
$5.00 | 2025-01-21 | |
| abcr | AB113847-25g |
Benz[a]anthracene-7,12-dione, 95%; . |
2498-66-0 | 95% | 25g |
€501.80 | 2025-03-19 | |
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80712-20mg |
1,2-Benzanthraquinone |
2498-66-0 | 98.0% | 20mg |
¥300 | 2023-09-19 |
Benzaanthracene-7,12-dione サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:2498-66-0) 苯并蒽-7,12-二酮
注文番号:LE2473032
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:40
価格 ($):discuss personally
Benzaanthracene-7,12-dione 関連文献
-
Evangelos B. Bakeas,Georgios Karavalakis Environ. Sci.: Processes Impacts 2013 15 412
-
2. Photoreactions of halogeno-1,4-naphthoquinones with electron-rich alkenesKazuhiro Maruyama,Hiroshi Imahori J. Chem. Soc. Perkin Trans. 2 1990 257
-
Esther S. Boll,Jens Nejrup,Julie K. Jensen,Jan H. Christensen Environ. Sci.: Processes Impacts 2015 17 606
-
Alexander J. Fatiadi Chem. Commun. (London) 1967 1087
-
5. 355. Polycyclic aromatic amines. Part IG. M. Badger J. Chem. Soc. 1948 1756
2498-66-0 (Benzaanthracene-7,12-dione) 関連製品
- 84-51-5(2-Ethylanthraquinone)
- 110876-52-3(2-Methyl-1,2'-dinaphthyl ketone)
- 1519-36-4(9,10-Anthracenedione,1,4-dimethyl-)
- 82-05-3(1,9-Benz-10-anthrone)
- 84-65-1(Anthraquinone)
- 1090-13-7(5,12-Napthacenequinone)
- 3029-32-1(6,13-Pentacenequinone)
- 10439-39-1(Anthraquinone-D8)
- 84-54-8(2-Methylanthraquinone)
- 90-44-8(Anthrone)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:2498-66-0)1,2-Benzanthraquinone

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:2498-66-0)Benzaanthracene-7,12-dione

清らかである:99%
はかる:25g
価格 ($):298.0



